molecular formula C52H70N2O11 B1249501 Stachybocin C

Stachybocin C

Cat. No.: B1249501
M. Wt: 899.1 g/mol
InChI Key: GBUQOBUNFQDAQG-CRDDFVEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stachybocin C is a secondary metabolite isolated from the fermentation broth of the filamentous fungus Stachybotrys sp. M6222 . It belongs to a family of compounds known as stachybocins, which are characterized by a complex molecular structure consisting of spirobenzofuran units connected to substituted decalin rings . The molecular formula of this compound is C~52~H~70~N~2~O~11~ . This compound functions as a potent endothelin (ET) receptor antagonist. It has been shown to inhibit the binding of ^125^I-ET-1 to both human ETA and ETB receptors in vitro, indicating its potential as a tool for researching the endothelin system . The endothelin pathway is a critical signaling mechanism involved in various physiological and pathophysiological processes, including cardiovascular function, cell proliferation, and hormone production. As such, this compound is a valuable compound for basic scientific research aimed at elucidating the complex roles of endothelin . Researchers can use this molecule to probe endothelin receptor function and signaling in controlled laboratory settings. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor for any form of personal use .

Properties

Molecular Formula

C52H70N2O11

Molecular Weight

899.1 g/mol

IUPAC Name

(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-6-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid

InChI

InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-36(56)20-29-33(42(30)64-51)25-54(45(29)61)34(46(62)63)11-9-10-18-53-24-32-28(44(53)60)19-35(55)31-22-52(65-41(31)32)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1

InChI Key

GBUQOBUNFQDAQG-CRDDFVEESA-N

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCCCN6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)C(=O)O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCCCN6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)C(=O)O)O)C)O)(C)C

Synonyms

stachybocin C
STB C

Origin of Product

United States

Preparation Methods

Seed Media Composition and Preparation

A seed medium optimized for initial fungal growth consists of the following components (w/v):

  • Glucose: 1%

  • Dextrine: 1%

  • Yeast extract: 0.5%

  • Casein hydrolysate: 0.5%

  • Celite: 1%

  • Calcium carbonate (CaCO₃): 0.1%

The pH is adjusted to 6.5 prior to sterilization. Four 500 mL Erlenmeyer flasks containing 400 mL of the medium are inoculated with a loopful of fungal stock and incubated at 26°C for 72 hours on a rotary shaker operating at 200 rpm.

Production Media Optimization

The production medium, designed to maximize this compound yield, comprises:

  • Glucose: 2%

  • Peptone: 1%

  • Corn steep liquor: 1%

  • Potassium dihydrogen phosphate (KH₂PO₄): 0.2%

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.1%

  • Celite: 1%

This medium supports a 3-day fermentation period at 26°C with agitation at 200 rpm. Celite, an inert diatomaceous earth, is incorporated to enhance fungal adherence and secondary metabolite secretion.

Fermentation Process and Metabolite Monitoring

Inoculation and Fermentation Parameters

A 4 mL aliquot of the seed culture is transferred to 100 production flasks, each containing 100 mL of the production medium. Fermentation proceeds for 72 hours, during which mycelial growth and metabolite production are monitored. Packed cell volume (PCV) measurements, obtained by centrifuging 10 mL of broth at 3,000 rpm for 10 minutes, indicate biomass accumulation.

Time-Course Analysis of Stachybocin Production

HPLC analysis reveals that this compound production parallels fungal growth, peaking at 34 μg/mL after 72 hours. The biosynthesis of this compound occurs concomitantly with stachybocins A (147 μg/mL) and B (41 μg/mL), suggesting shared biosynthetic pathways.

Table 1: Fermentation Timeline and Metabolite Yields

Time (Days)PCV (%)Stachybocin A (μg/mL)Stachybocin B (μg/mL)This compound (μg/mL)
1152586
232892218
3401474134

Extraction and Primary Purification

Broth Filtration and Acid-Base Partitioning

Post-fermentation, the culture broth is filtered through diatomaceous earth to remove mycelia and celite. The filtrate is acidified to pH 2 using hydrochloric acid (HCl) and subjected to ethyl acetate (EtOAc) extraction (5 L EtOAc per 8 L filtrate). The organic phase is back-extracted with alkaline water (pH 9) to isolate ionizable compounds, followed by re-acidification to pH 2 and a second EtOAc extraction.

Alumina Column Chromatography

The crude extract (9 g) is dissolved in methanol and loaded onto an alumina column (400 mL bed volume). Elution with a gradient of 80% to 50% methanol separates stachybocins A and C from B. Active fractions are pooled, concentrated under reduced pressure, and further purified via silica gel chromatography.

Silica Gel Chromatography and Final Isolation

Solvent System Optimization

Silica gel columns (400 mL bed volume) are eluted with a chloroform-methanol-acetic acid (10:3:0.1) solvent system. This polar mobile phase resolves this compound (Rf = 0.42) from A (Rf = 0.38) and B (Rf = 0.55).

Table 2: Chromatographic Parameters for Stachybocin Isolation

CompoundColumn TypeEluent SystemRetention Volume (mL)Yield (mg)
Stachybocin ASilica gelCHCl₃-MeOH-AcOH (10:3:0.1)120–150120
Stachybocin BSilica gelCHCl₃-MeOH-AcOH (10:3:0.1)180–21039
This compoundSilica gelCHCl₃-MeOH-AcOH (10:3:0.1)150–18056

Crystallization and Purity Assessment

Final purification involves recrystallization from methanol-diethyl ether (1:5), yielding this compound as a white powder. Purity is confirmed via HPLC (98.5%) using a Shodex C18 column (4.6 × 150 mm) with acetonitrile-0.01 M phosphate buffer (50:50, pH 7.6) at 218 nm.

Challenges and Methodological Considerations

Contamination Risks

The use of complex media components like peptone and corn steep liquor introduces batch-to-batch variability. Substituting these with chemically defined nitrogen sources (e.g., NH₄Cl) could enhance reproducibility.

Scalability Limitations

Current methods employ flask-scale fermentation (100 × 100 mL), limiting industrial application . Stirred-tank bioreactors with controlled aeration and pH monitoring may improve scalability.

Q & A

Q. What systematic approaches are recommended for identifying and synthesizing existing literature on Stachybocin C?

Researchers should employ Boolean search strategies across multiple databases (e.g., PubMed, Web of Science) to ensure precision and recall, avoiding over-reliance on Google Scholar due to its limited reproducibility and lack of advanced search filters . A structured framework like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) can refine search queries for targeted results . Document search terms, inclusion/exclusion criteria, and database selection to enhance transparency .

Q. How should hypotheses about this compound’s bioactivity be formulated to ensure testability?

Hypotheses must derive logically from gaps in existing literature. For example: “Due to this compound’s structural similarity to known antifungal agents (e.g., amphotericin B), we hypothesize it disrupts fungal membrane integrity via ergosterol binding.” Avoid vague statements; instead, link molecular mechanisms to measurable outcomes (e.g., MIC values, membrane permeability assays). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability .

Q. What statistical methods are appropriate for initial dose-response studies of this compound?

For preliminary assays (e.g., IC₅₀ determination), use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Include measures of variability (e.g., standard error, confidence intervals) and validate assumptions (e.g., normality) with Shapiro-Wilk tests. Consult a statistician during experimental design to avoid Type I/II errors .

Advanced Research Questions

Q. How can researchers address contradictions in published data on this compound’s mechanism of action?

Conduct a sensitivity analysis to identify variables influencing divergent results (e.g., assay conditions, solvent effects). For example, discrepancies in binding affinity may arise from variations in buffer pH or temperature. Replicate experiments under standardized protocols and perform meta-analyses to quantify heterogeneity across studies . Use tools like PRISMA guidelines to systematically evaluate bias and confounders .

Q. What experimental designs optimize the characterization of this compound’s pharmacokinetic properties?

Employ a crossover design for in vivo studies to control inter-subject variability. Use LC-MS/MS for plasma concentration profiling, ensuring calibration curves meet FDA validation criteria (e.g., R² > 0.99, accuracy ±15%). Include negative controls (e.g., vehicle-only groups) and power analyses to determine sample sizes .

Q. How should researchers balance throughput and accuracy in high-throughput screening (HTS) of this compound derivatives?

Prioritize orthogonal assays: use rapid fluorescence-based assays for primary screening (e.g., ATPase activity) and validate hits with lower-throughput but higher-accuracy methods (e.g., isothermal titration calorimetry). Apply machine learning (e.g., random forest models) to predict false positives and optimize compound libraries .

Methodological Guidance Tables

Q. Table 1: Recommended Databases for this compound Literature Reviews

DatabaseStrengthsLimitations
PubMedRobust MeSH terms for biomedical queriesLimited chemistry-focused indexing
Web of ScienceCitation tracking, impact metricsSubscription required
SciFinderChemical structure searchComplex interface for novices
EMBASEPharmacological data depthHigher cost
Source: Adapted from empirical performance assessments

Q. Table 2: Statistical Tests for Common this compound Assays

Assay TypeRecommended TestConsiderations
Cytotoxicity (IC₅₀)Non-linear regression (Hill equation)Validate model fit with AIC/BIC
Binding kineticsOne-site vs. two-site competitive modelsUse F-test for model comparison
Gene expression (qPCR)ΔΔCq method with bootstrap resamplingNormalize to housekeeping genes
Source: Clinical Chemistry guidelines

Key Considerations for Reproducibility

  • Data Transparency : Share raw datasets, instrument settings, and software versions (e.g., NMR acquisition parameters) via repositories like Zenodo .
  • Synthesis Protocols : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to mitigate batch-to-batch variability .
  • Ethical Compliance : For in vivo studies, justify sample sizes using ARRIVE guidelines and disclose IACUC approval codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachybocin C
Reactant of Route 2
Stachybocin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.